Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 158439-31-7
VCID: VC21130469
InChI: InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
SMILES: COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Molecular Formula: C6H4Cl2O4S2
Molecular Weight: 275.1 g/mol

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS No.: 158439-31-7

Cat. No.: VC21130469

Molecular Formula: C6H4Cl2O4S2

Molecular Weight: 275.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate - 158439-31-7

Specification

CAS No. 158439-31-7
Molecular Formula C6H4Cl2O4S2
Molecular Weight 275.1 g/mol
IUPAC Name methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Standard InChI InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Standard InChI Key GDKPWFMFFKPATJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Canonical SMILES COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 126910-68-7) is a thiophene derivative characterized by a chlorosulfonyl group at position 3, a chloro substituent at position 5, and a methyl carboxylate group at position 2. The compound has the molecular formula C6H4Cl2O4S2 and a molecular weight of 275.1 g/mol .

Physical Properties

The compound exists as an off-white to pale yellow solid at room temperature . Its physical properties, as determined through various analytical methods, are summarized in Table 1.

Table 1: Physical Properties of Methyl 5-Chloro-3-(Chlorosulfonyl)Thiophene-2-Carboxylate

PropertyValueReference
Physical StateSolid
ColorOff-White to Pale Yellow
Molecular Weight275.13 g/mol
Melting Point50-52°C
Boiling Point398.7±42.0°C (Predicted)
Density1.663±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and DMSO
StabilityMoisture Sensitive

The compound exhibits limited solubility in common organic solvents such as chloroform and dimethyl sulfoxide (DMSO) . Due to its moisture sensitivity, it requires storage under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C to maintain stability .

Structural Characteristics

The thiophene ring constitutes the core structural element, with the chlorosulfonyl group (-SO₂Cl) at position 3 serving as a key reactive center. The chloro substituent at position 5 and the methyl carboxylate group at position 2 contribute to the compound's unique reactivity profile. Figure 1 illustrates the two-dimensional structure of this compound, showing the arrangement of these functional groups around the thiophene ring .

The compound's structure has been characterized through various spectroscopic techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . According to the NMR data, the compound exhibits characteristic signals that confirm its structural features, including the thiophene proton signal and the methyl ester proton signals .

Synthesis Methods

Laboratory Synthesis

The synthesis of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate typically follows established protocols for the chlorosulfonation of thiophene derivatives. One common synthesis pathway involves the reaction of appropriate thiophene precursors with chlorosulfonic acid under controlled conditions.

A representative synthesis procedure involves the following steps:

  • Chlorosulfonation: Reaction of a suitable thiophene derivative with chlorosulfonic acid.

  • Esterification: Formation of the methyl ester group using appropriate esterification reagents.

According to Zhou et al., the synthesis can be approached through the reaction of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with appropriate nucleophiles to form various derivatives . The preparation may involve the treatment of thiophene-2-carboxylic acid derivatives with chlorosulfonic acid to introduce the chlorosulfonyl group at the 3-position.

Industrial Production

For industrial-scale production, the synthesis process is optimized for efficiency, yield, and purity. The industrial production of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate typically follows similar synthetic routes but on a larger scale . The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity . The reaction mixture is subjected to purification steps such as recrystallization or chromatography to obtain the final product in pure form.

Chemical Reactivity and Transformations

The presence of the chlorosulfonyl group makes methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate a versatile intermediate for various chemical transformations. This reactive group can undergo numerous reactions to produce a wide range of derivatives.

Other Transformations

The reactive nature of the chlorosulfonyl group allows for various other transformations, including:

  • Reduction: The chlorosulfonyl group can be reduced to form thiol or sulfide derivatives.

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Cross-coupling reactions: The chloro substituent at position 5 can participate in palladium-catalyzed cross-coupling reactions.

Applications

Pharmaceutical Applications

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate serves as a vital intermediate in the synthesis of various pharmaceutical compounds . Its importance in medicinal chemistry stems from the ability to introduce sulfonamide groups, which are common pharmacophores in many drugs.

HIV-1 Reverse Transcriptase Inhibitors

Zhou et al. reported the use of this compound in the synthesis of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors . These compounds were evaluated for their anti-HIV activity, demonstrating the importance of the thiophene-sulfonamide scaffold in developing potential antiviral agents.

Anti-Cancer Drugs

This compound is utilized in the synthesis of anticancer drugs, including Temozolomide, which is used in the treatment of brain tumors . The thiophene moiety contributes to the pharmacological properties of these anti-cancer agents.

Anti-Inflammatory Agents

Derivatives of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate have been explored for their anti-inflammatory properties. The sulfonamide functionality, derived from the chlorosulfonyl group, is a common feature in many anti-inflammatory drugs.

Agrochemical Applications

In the agrochemical industry, methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate serves as a key intermediate in the synthesis of various crop protection agents .

Herbicides

It is used in the synthesis of herbicides such as Pyroxsulam, which is employed to control broadleaf weeds in cereal crops . The thiophene-sulfonamide structure contributes to the herbicidal activity of these compounds.

Fungicides and Insecticides

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and its derivatives is crucial for rational drug design and optimization. The thiophene ring provides a rigid scaffold, while the chlorosulfonyl group offers a site for structural diversification through nucleophilic substitution reactions.

Studies have shown that modifications at the 3-position (via the chlorosulfonyl group) significantly impact the biological activity of the resulting compounds . For instance, in HIV-1 reverse transcriptase inhibitors, the nature of the sulfonamide substituent influences binding interactions with the enzyme active site, affecting inhibitory potency.

Similarly, the chloro substituent at position 5 can be modified through various chemical transformations to introduce different functional groups, allowing for fine-tuning of molecular properties and biological activities.

Hazard CategoryClassificationPrecautionary Measures
Skin SensitizationCategory 1Avoid skin contact; use appropriate gloves
Eye DamageCategory 1Use eye protection; avoid eye contact
Aquatic ToxicityChronic Category 3Prevent environmental release
Signal WordDanger-
GHS Hazard StatementsH317, H318, H412May cause allergic skin reaction; Causes serious eye damage; Harmful to aquatic life with long-lasting effects
Precautionary StatementsP261, P264+P265, P272, P273, P280, P302+P352, P305+P354+P338, P317, P321, P333+P317, P362+P364, P501Various safety precautions including avoiding breathing dust/fumes, wearing protective equipment, etc.

Due to its moisture sensitivity, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . Proper personal protective equipment, including gloves, eye protection, and laboratory coats, should be used when handling this compound.

Analytical Methods

Various analytical techniques are employed for the characterization and quality control of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used for structural confirmation. Typical ¹H NMR signals include the thiophene proton and the methyl ester protons . For instance, in CDCl₃, the compound shows characteristic signals at δ 7.62 ppm (s, 1H, thiophene proton) and δ 3.98 ppm (s, 3H, methyl ester) .

High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight confirmation, which is crucial for structural verification .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and reaction monitoring. TLC with visualization at 254 nm under UV light is particularly useful for monitoring reactions involving this compound .

Future Prospects

The versatility of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate as a synthetic intermediate ensures its continued importance in pharmaceutical and agrochemical research. Several areas of ongoing and future research are noteworthy:

  • Development of new synthetic methodologies to improve yields and reduce environmental impact.

  • Exploration of novel derivatives with enhanced biological activities.

  • Investigation of structure-activity relationships to guide rational drug design.

  • Application in the synthesis of materials with unique properties, such as organic semiconductors.

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